1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid

Description

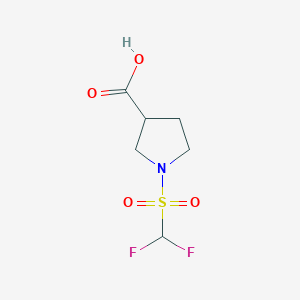

1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a difluoromethanesulfonyl group (-SO₂CF₂H) attached to the nitrogen of the pyrrolidine ring and a carboxylic acid moiety at the 3-position. Its structural features, including the electron-withdrawing sulfonyl group and fluorine atoms, may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

1-(difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO4S/c7-6(8)14(12,13)9-2-1-4(3-9)5(10)11/h4,6H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVXNHZRAKQDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base, followed by the introduction of a carboxylic acid group through subsequent reactions. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, compounds synthesized from this acid have been tested against various human tumor cell lines, showing promising results in inhibiting cell growth. A notable study demonstrated that certain derivatives achieved mean growth inhibition values (GI50) of approximately 15.72 μM against cancer cells, indicating their potential as therapeutic agents in oncology .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, it has shown effectiveness in inhibiting FT7K + -ATPase activity with an IC50 value of 0.024 μM, suggesting its utility in developing treatments for gastrointestinal injuries and related conditions . This highlights its role in drug development aimed at targeting enzyme pathways involved in tumor growth and metastasis.

Agricultural Applications

1. Fungicides

The acid serves as a precursor for the synthesis of fungicides, which are crucial for protecting crops from fungal diseases. The production process involves the transformation of the acid into more complex structures that can effectively target fungal pathogens. Annual production of fungicides exceeds 30,000 metric tons, and optimizing the synthesis of these compounds can lead to significant economic and environmental benefits through cost reduction and waste minimization .

Materials Science

1. Synthesis of New Materials

In materials science, this compound is being explored as a building block for creating novel materials with specific properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength. Research is ongoing to understand how these materials can be used in various applications, including coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group may also play a role in binding to target molecules, enhancing the overall efficacy of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid and analogous pyrrolidine/piperidine derivatives:

Commercial and Research Limitations

This hinders direct comparisons of in vivo efficacy or synthetic scalability.

Biological Activity

1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H10F2N2O4S |

| Molecular Weight | 234.23 g/mol |

| CAS Number | 1341357-11-6 |

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in critical metabolic pathways. It has been shown to interact with dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound can disrupt cancer cell growth and induce apoptosis in resistant cancer cell lines such as FaDu cells.

Biological Activity

The compound's biological activity has been documented across various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines:

- FaDu Cells : Higher cytotoxicity compared to standard treatments like bleomycin.

- MDA-MB231 Tumors : In vivo studies in SCID mice showed significant tumor uptake (3.8%/g), indicating potential for use as a radiotracer in PET imaging for breast cancer diagnostics.

Enzyme Inhibition

The compound has shown promise as an inhibitor of DHFR, which is crucial for nucleotide synthesis. This inhibition can lead to decreased proliferation of cancer cells, making it a candidate for further exploration in cancer therapeutics.

Case Studies

Several case studies highlight the compound's efficacy and potential applications:

- Tumor Uptake Study : In vivo studies indicated substantial uptake of the compound in MDA-MB231 tumors, suggesting its utility as a radiotracer for imaging purposes.

- Structure-Activity Relationship (SAR) Analysis : Variations in the dimethylamino group significantly influenced biological activity, emphasizing the importance of structural optimization for enhancing enzyme inhibition and cytotoxicity.

Summary of Biological Activities

| Type of Activity | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in FaDu cells; higher cytotoxicity than bleomycin |

| Enzyme Inhibition | Inhibits DHFR; potential for targeting cancer pathways |

IC50 Values from Enzyme Inhibition Studies

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.190 ± 0.060 |

| Standard DHFR Inhibitor | 0.0026 ± 0.001 |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid to maximize yield and purity?

- Methodological Answer : The synthesis typically involves introducing the difluoromethanesulfonyl group to a pyrrolidine scaffold via nucleophilic substitution or coupling reactions. Key steps include:

- Reagent Selection : Use strong bases (e.g., NaH) to activate the sulfonyl chloride precursor for efficient substitution .

- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>97%) .

- Temperature Control : Maintain reactions at 0–25°C to avoid decomposition of thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorinated groups (δ ~ -100 to -120 ppm for CF), while NMR resolves pyrrolidine ring protons (e.g., coupling constants for stereochemistry) .

- X-ray Crystallography : Determines absolute configuration, especially for chiral centers at C3 of the pyrrolidine ring .

- FT-IR : Confirms sulfonyl (S=O stretching at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functionalities .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Test stability in phosphate-buffered saline (pH 7.4), acetate (pH 4.5), and bicarbonate (pH 9.0) at 37°C over 24–72 hours.

- Analytical Monitoring : Use LC-MS to track degradation products (e.g., hydrolysis of sulfonyl or carboxylic acid groups) .

- Kinetic Analysis : Calculate half-life () using first-order decay models to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoromethanesulfonyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., using Gaussian 09) to assess activation barriers for reactions with amines or thiols. The electron-withdrawing CF group lowers LUMO energy, enhancing electrophilicity .

- MD Simulations : Study solvation effects in aprotic solvents (e.g., DMF), which stabilize sulfonyl intermediates and improve reaction kinetics .

Q. What strategies mitigate competing side reactions during the introduction of the difluoromethanesulfonyl moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired acylation .

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to direct regioselectivity and minimize over-sulfonylation .

- Stepwise Synthesis : Introduce fluorine atoms sequentially via halogen-exchange reactions (e.g., Balz-Schiemann reaction) to avoid defluorination .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) between the compound and target proteins (e.g., kinases or proteases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Mutagenesis Studies : Identify critical amino acids in the target’s active site by substituting residues (e.g., His → Ala) and analyzing binding changes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardize Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility without inducing cellular stress .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.